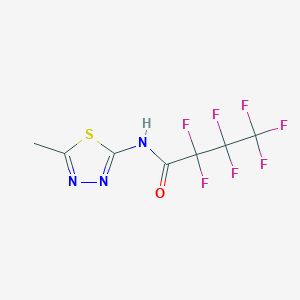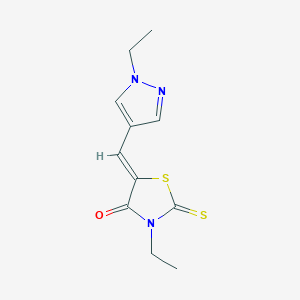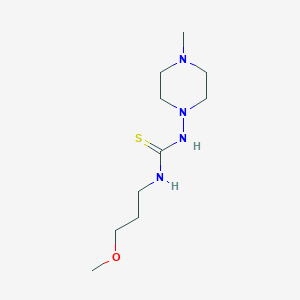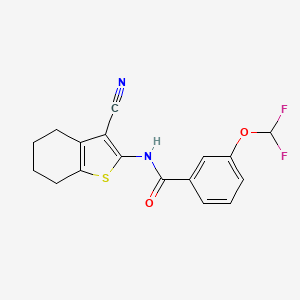
2,2,3,3,4,4,4-heptafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,4-Heptafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a thiadiazole ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,3,3,4,4,4-heptafluorobutanol and 5-methyl-1,3,4-thiadiazole.
Reaction Conditions: The heptafluorobutanol is reacted with a suitable amine derivative of the thiadiazole under controlled conditions, often involving a dehydrating agent to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The fluorine atoms and thiadiazole ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: Similar in structure but with an amine group instead of an amide.
1,1,2,2,3,3,4-Heptafluorocyclopentane: A cyclic compound with similar fluorination but different ring structure.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is unique due to the presence of both the highly fluorinated butanamide chain and the thiadiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H4F7N3OS |
|---|---|
Molecular Weight |
311.18 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C7H4F7N3OS/c1-2-16-17-4(19-2)15-3(18)5(8,9)6(10,11)7(12,13)14/h1H3,(H,15,17,18) |
InChI Key |
CLEZBWPMNZVOGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10957146.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B10957147.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10957151.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-methylbenzamide](/img/structure/B10957159.png)
![2-Amino-7-methyl-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B10957161.png)

![propyl 2-[(2,2-dimethylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10957182.png)
![5,7-Bis(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B10957185.png)
![7-(difluoromethyl)-N-(3,4-difluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10957197.png)
![[5-Bromo-2-(difluoromethoxy)phenyl][4-(3-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10957210.png)
![3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B10957211.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B10957233.png)
